molecular formula C15H17N7O5S3 B193816 Cefmetazole CAS No. 56796-20-4

Cefmetazole

Cat. No. B193816
CAS RN: 56796-20-4
M. Wt: 471.5 g/mol
InChI Key: SNBUBQHDYVFSQF-HIFRSBDPSA-N
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Description

Cefmetazole is a semisynthetic cephamycin antibiotic with a broad spectrum of activity against both gram-positive and gram-negative microorganisms . It has a high rate of efficacy in many types of infection and to date no severe side effects have been noted .


Synthesis Analysis

The synthesis of Cefmetazole involves reacting S-cyanogen methyl-isothiourea hydrochloride with sodium methylate or lithium methoxide methanol solution at low temperatures to obtain cefmetazole acid side chain solution. This is then condensed with intermediate CMT, and with amine salt form crystallization . This process reduces the impurity level of being brought into the next step by intermediate, thereby improving the quality and stability of the finished product .


Molecular Structure Analysis

Cefmetazole has a molecular formula of C15H17N7O5S3 . The chemical structure of Cefmetazole contains an N-methylthiotetrazole (NMTT or 1-MTT) side chain .


Physical And Chemical Properties Analysis

Cefmetazole has a molecular weight of 471.5 g/mol . More detailed physical and chemical properties could be found in specific scientific literature .

Scientific Research Applications

  • Broad Antibacterial Spectrum : Cefmetazole has shown antibacterial action against various species of Gram-positive and Gram-negative bacteria, including E. coli, Proteus, S. aureus, and K. pneumoniae. It is particularly stable against beta-lactamase due to its 7-alpha-methoxy group, making it effective against strains resistant to conventional cephalosporins (De Lorenzi et al., 1990).

  • Effective Against Bacteroides Fragilis : Cefmetazole is active against Bacteroides fragilis and other Bacteroides species, showing good activity compared to cefoxitin, another cephamycin antibiotic (Cornick, Jacobus, & Gorbach, 1987).

  • Treatment of Syphilis in Animal Models : In rabbit models, cefmetazole has been as effective as standard benzathine penicillin for the treatment of active syphilis, demonstrating its potential in treating bacterial infections beyond its established spectrum (Baker-Zander & Lukehart, 1989).

  • Pharmacokinetics and Tissue Distribution : Studies have shown that cefmetazole is rapidly distributed in the body with a mean plasma half-life of around 1.1 hours. Its distribution in interstitial fluid and tissues has also been explored, indicating its effectiveness in treating infections in various body tissues (Tan et al., 1989).

  • Treatment of Wound Infections : Clinical trials have demonstrated cefmetazole's efficacy in treating wound infections, with good clinical and bacteriological effectiveness and a well-tolerated profile (Eropkina, Iakovlev, & Blatun, 1995).

  • Postmarketing Surveillance and Safety : Extensive postmarketing surveillance in Japan showed that cefmetazole is safe and well tolerated for treating infections, with a low incidence of adverse drug reactions (Saito, 1989).

  • Treatment of Respiratory Tract Infections : Cefmetazole has been found effective in treating lower respiratory tract infections, showing good clinical and bacteriological efficacy with minimal adverse reactions (Strachunskiĭ & Ovsiankin, 1995).

  • Treatment of Urinary Tract Infections : Clinical trials have shown cefmetazole to be highly effective in treating both upper and lower urinary tract infections, with a high rate of bacteriological eradication and no adverse reactions reported (Derevianko et al., 1995).

Safety And Hazards

Cefmetazole may cause skin irritation, serious eye irritation, allergy or asthma symptoms or breathing difficulties if inhaled, an allergic skin reaction, and respiratory irritation . It is considered toxic and should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Future Directions

Future clinical studies are needed to address the utility of Cefmetazole as a carbapenem-sparing treatment option for UTIs caused by ESBL-producing Enterobacterales . The optimal dosage of Cefmetazole for different patient groups, especially those with varying renal functions, is also a subject of ongoing research .

properties

IUPAC Name

(6R,7S)-7-[[2-(cyanomethylsulfanyl)acetyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N7O5S3/c1-21-14(18-19-20-21)30-6-8-5-29-13-15(27-2,17-9(23)7-28-4-3-16)12(26)22(13)10(8)11(24)25/h13H,4-7H2,1-2H3,(H,17,23)(H,24,25)/t13-,15+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNBUBQHDYVFSQF-HIFRSBDPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)(NC(=O)CSCC#N)OC)SC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=NN=N1)SCC2=C(N3[C@@H]([C@@](C3=O)(NC(=O)CSCC#N)OC)SC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N7O5S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

56796-39-5 (mono-hydrochloride salt)
Record name Cefmetazole [USAN:USP:INN]
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DSSTOX Substance ID

DTXSID7022756
Record name Cefmetazole
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Molecular Weight

471.5 g/mol
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Physical Description

Solid
Record name Cefmetazole
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Solubility

2.16e+00 g/L
Record name Cefmetazole
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Mechanism of Action

The bactericidal activity of cefmetazole results from the inhibition of cell wall synthesis via affinity for penicillin-binding proteins (PBPs).
Record name Cefmetazole
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Product Name

Cefmetazole

CAS RN

56796-20-4
Record name Cefmetazole
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Record name Cefmetazole
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Record name Cefmetazole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10,200
Citations
Y Utsui, S Ohya, T Magaribuchi, M Tajima… - Antimicrobial agents …, 1986 - Am Soc Microbiol
… effect between cefmetazole and fosfomycin was also studied. Cefmetazole inhibited the growth … to 50 ,ug/ml; the antibacterial activity of cefmetazole against these strains was enhanced …
Number of citations: 109 journals.asm.org
DL Griffith, E Novak, CA Greenwald… - Journal of …, 1989 - academic.oup.com
… been randomized to the cefmetazole group received one dose of cefmetazole within 90 min … of cefmetazole following the surgical procedure (at 6- or 8-hour intervals). Cefmetazole was …
Number of citations: 15 academic.oup.com
JJ Schentag - … : The Journal of Human Pharmacology and Drug …, 1991 - Wiley Online Library
Cefmetazole sodium is a semisynthetic cephamycin antibiotic. It has a broad spectrum of … such as cefmetazole are usually active against Bacteroides fragilis. Cefmetazole is also active …
A Doi, T Shimada, S Harada, K Iwata… - International Journal of …, 2013 - Elsevier
… We therefore evaluated the efficacy of cefmetazole … This study compared the efficacy of cefmetazole and … ) patient empirically treated with cefmetazole or carbapenem from the beginning …
Number of citations: 78 www.sciencedirect.com
H Ko, KS Cathcart, DL Griffith, GR Peters… - Antimicrobial agents …, 1989 - Am Soc Microbiol
… cefmetazole, cefoxitin, and cefmetazole with probenecid pretreatment. Single 2-g doses of cefmetazole … Concentrations of cefmetazole and cefoxitin were determined by using a specific …
Number of citations: 52 journals.asm.org
RN Jones - Journal of Antimicrobial Chemotherapy, 1989 - academic.oup.com
… In this review the antimicrobial qualities of cefmetazole are summarized with review of over 30 published manuscripts and studies most of which compare with cefmetazole with …
Number of citations: 32 academic.oup.com
T Fukuchi, K Iwata, S Kobayashi… - BMC Infectious …, 2016 - bmcinfectdis.biomedcentral.com
… Five patients in the carbapenem group and one patient in the cefmetazole group died … over time favoring the use of cefmetazole instead (p = 0.002). Cefmetazole may be safely given to …
Number of citations: 59 bmcinfectdis.biomedcentral.com
W Takemura, S Tashiro, M Hayashi, Y Igarashi… - Pharmaceutical …, 2021 - Springer
Purpose Cefmetazole (CMZ) has received attention as a pharmaceutical intervention for extended-spectrum beta-lactamase-producing Escherichia coli (ESBL-EC) infections. This study …
Number of citations: 14 link.springer.com
RN Jones, AL Barry, PC Fuchs… - Journal of Clinical …, 1986 - Am Soc Microbiol
… the cefmetazole antimicrobial spectrum and additionally studied (i) the cefmetazole … , cefamandole, and cefuroxime, (ii) the cefmetazole 30-,ug disk diffusion tests directly compared with …
Number of citations: 32 journals.asm.org
NA Cornick, NV Jacobus… - Antimicrobial agents and …, 1987 - Am Soc Microbiol
The in vitro activity of cefmetazole versus that of other antimicrobial drugs was assessed against 374 clinical isolates of Bacteroides spp., Clostridium spp., and anaerobic gram-positive …
Number of citations: 16 journals.asm.org

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